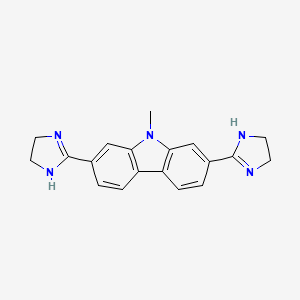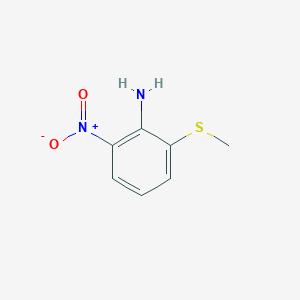
6-(Methylsulfanyl)-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Methylsulfanyl)-2-nitroaniline is an organic compound characterized by the presence of a methylsulfanyl group and a nitro group attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfanyl)-2-nitroaniline typically involves the nitration of 6-(Methylsulfanyl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aniline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Methylsulfanyl)-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as halogenation or acylation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Halogenating agents like chlorine or bromine, acylating agents like acetic anhydride.
Major Products Formed
Reduction: 6-(Methylsulfanyl)-2-phenylenediamine.
Oxidation: 6-(Methylsulfinyl)-2-nitroaniline or 6-(Methylsulfonyl)-2-nitroaniline.
Substitution: Various halogenated or acylated derivatives of this compound.
Applications De Recherche Scientifique
6-(Methylsulfanyl)-2-nitroaniline has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for the development of pharmaceuticals or agrochemicals.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-(Methylsulfanyl)-2-nitroaniline depends on its specific application. For instance, in biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would vary based on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Methylsulfanyl)aniline: Lacks the nitro group, making it less reactive in certain chemical transformations.
2-Nitroaniline: Lacks the methylsulfanyl group, affecting its solubility and reactivity.
6-(Methylsulfinyl)-2-nitroaniline: An oxidized form with different chemical properties.
Uniqueness
6-(Methylsulfanyl)-2-nitroaniline is unique due to the presence of both the methylsulfanyl and nitro groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and the exploration of various scientific and industrial applications.
Propriétés
Numéro CAS |
494226-39-0 |
|---|---|
Formule moléculaire |
C7H8N2O2S |
Poids moléculaire |
184.22 g/mol |
Nom IUPAC |
2-methylsulfanyl-6-nitroaniline |
InChI |
InChI=1S/C7H8N2O2S/c1-12-6-4-2-3-5(7(6)8)9(10)11/h2-4H,8H2,1H3 |
Clé InChI |
XKUGJYFYTQFEQQ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC(=C1N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


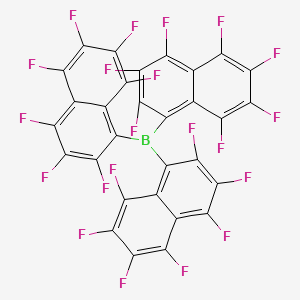
![2H-Pyrrol-2-one, 1,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12578264.png)
![1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate](/img/structure/B12578273.png)
![3-Pentanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)-](/img/structure/B12578274.png)
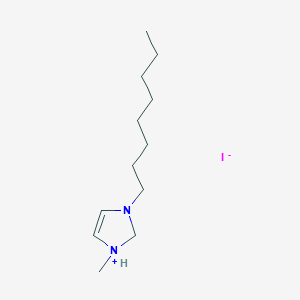
![4-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzene-1-sulfonyl}phenol](/img/structure/B12578284.png)
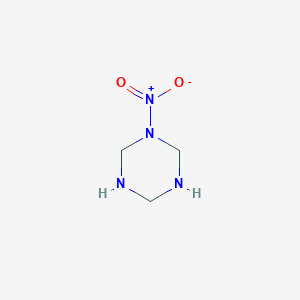
![2,4-dihydroxy-N-[(4-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B12578304.png)
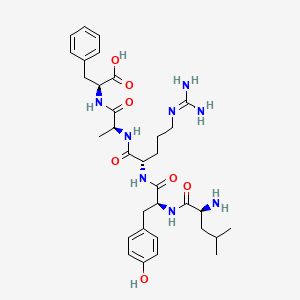
![4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane]](/img/structure/B12578317.png)
![2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(2-furylmethyl)acetamide](/img/structure/B12578321.png)

